molecular formula C13H19F2O4P B8049751 Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate

Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate

Cat. No.: B8049751
M. Wt: 308.26 g/mol
InChI Key: RWDXXPDOUZIVNY-UHFFFAOYSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonic acid diesters. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl backbone, with a phosphonic acid diethyl ester moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O4P/c1-4-18-20(17,19-5-2)13(14,15)12(3,16)11-9-7-6-8-10-11/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDXXPDOUZIVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)(C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-hydroxy-2-phenylpropane with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl ester group can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the difluoromethyl group can undergo reduction under specific conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Various phosphonic acid derivatives.

    Oxidation Products: Carbonyl-containing phosphonic acids.

    Reduction Products: Reduced phosphonic acid esters.

    Hydrolysis Products: Phosphonic acid and alcohols.

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds and as a precursor for the preparation of phosphonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (difluoromethyl)phosphonate
  • Diethyl (difluoromethyl)phosphite
  • Diethyl (difluoromethyl)phosphinate

Comparison

Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct reactivity and biological activity compared to other difluoromethyl phosphonates. The hydroxy group allows for additional hydrogen bonding interactions, while the phenyl group provides aromatic stabilization and potential π-π interactions.

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